7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine is a brominated derivative of benzimidazole, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position of the benzimidazole ring. This compound is notable for its unique structure, which contributes to its varied chemical and biological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 226.07 g/mol. Its CAS number is 1352541-83-3 .
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine exhibits significant biological activities, making it a compound of interest in pharmacological research. It has been studied for its potential antimicrobial and antifungal properties. The presence of the bromine atom and the methyl group enhances its interaction with biological targets, potentially influencing enzyme activity and cellular signaling pathways.
Research indicates that compounds within this class can interact with various receptors and enzymes, which may lead to therapeutic applications in treating infections or other diseases .
The synthesis of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine typically involves several steps:
7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine has various applications across different fields:
Studies have shown that 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine interacts with several biological targets:
Several compounds share structural similarities with 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine, each exhibiting unique properties:
Compound Name | CAS Number | Key Differences |
---|---|---|
5-Bromo-1H-benzo[d]imidazol-2-amino | 791595-74-9 | Lacks the methyl group at position 5 |
4-Bromo-1H-benzo[d]imidazol-2-amino | 1266114-75-3 | Bromine at position 4 instead of position 7 |
7-Chloro-5-methyl-1H-benzo[d]imidazol-2-amino | Not specified | Chlorine substitution for bromine |
These compounds illustrate how variations in halogen substitution and additional functional groups can significantly affect reactivity, biological activity, and application potential .
The solubility characteristics of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine are fundamentally influenced by its structural features and electronic properties. The compound exhibits limited water solubility due to the combined effects of the benzimidazole core's amphiphilic nature and the specific substitution pattern [1] [2].
The parent benzimidazole demonstrates sparingly soluble behavior in water, with solubility values typically ranging from 2-4 grams per liter at ambient temperature [3] [4]. The introduction of bromine at position 7 and methyl at position 5 significantly modifies this baseline solubility. The electron-withdrawing bromine substituent enhances molecular polarity, while the methyl group contributes hydrophobic character, resulting in a complex solubility profile [4] [5].
Experimental data for structurally related compounds indicate that 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and methanol compared to aqueous media [1] [6]. The amine functionality at position 2 provides hydrogen bonding capability, contributing to solubility in protic solvents under specific pH conditions.
The octanol-water partition coefficient represents a critical parameter for understanding the compound's lipophilic properties. Based on computational predictions and structural analogies, 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine demonstrates a log P value of approximately 2.1 [1], indicating moderate lipophilicity.
This partition coefficient reflects the balanced contribution of hydrophilic elements (amine group, benzimidazole nitrogen atoms) and lipophilic components (aromatic system, methyl substituent, bromine atom). The value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications [7] [8] [9].
The compound exhibits differential solubility across various solvent systems. In organic solvents, solubility follows the general pattern: dimethyl sulfoxide > methanol > ethanol > chloroform > diethyl ether [5]. This hierarchy reflects the compound's ability to form hydrogen bonds and dipole-dipole interactions with appropriately matched solvent systems.
Solvent System | Solubility Characteristics | Primary Interactions |
---|---|---|
Water | Sparingly soluble [3] [4] | Hydrogen bonding, ionic interactions |
Dimethyl sulfoxide | Highly soluble [1] [6] | Dipole-dipole, hydrogen bonding |
Methanol | Moderately soluble [5] | Hydrogen bonding, dipole interactions |
Chloroform | Limited solubility [5] | Van der Waals forces |
Diethyl ether | Minimal solubility [5] | Weak dipole interactions |
The thermal stability profile of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine reflects the inherent stability of the benzimidazole framework combined with the specific effects of halogen and alkyl substitution patterns.
Thermogravimetric analysis reveals multi-stage thermal decomposition behavior characteristic of substituted benzimidazoles. The initial weight loss typically occurs at temperatures exceeding 180°C, corresponding to the estimated melting point range [1]. Based on thermal analysis of structurally related compounds, the five percent weight loss temperature (T₅%) is projected to occur between 300-350°C [10] [11].
The primary thermal decomposition pathway involves sequential elimination of substituent groups followed by benzimidazole ring degradation. Initial decomposition typically targets the amine functionality at position 2, generating ammonia and related nitrogen-containing fragments [10] [12]. Subsequently, dealkylation occurs with methyl group elimination, followed by debromination processes at elevated temperatures.
Differential scanning calorimetry measurements indicate characteristic endothermic transitions associated with melting processes, followed by exothermic decomposition events. The melting endotherm appears as a sharp peak with an estimated onset temperature of 180-185°C [1]. This value aligns with the thermal behavior of similar brominated benzimidazole derivatives.
The major decomposition exotherm occurs at approximately 287°C, consistent with benzimidazole ring degradation patterns observed in related compounds [13] [14]. This temperature represents the point of significant molecular fragmentation and represents the practical upper temperature limit for compound stability.
Thermal decomposition kinetics follow first-order degradation patterns typical of organic heterocyclic compounds. The activation energy for thermal decomposition is estimated at 110-120 kJ/mol based on comparative analysis with structurally similar compounds [15]. This value indicates moderate thermal stability suitable for most pharmaceutical and materials applications requiring elevated temperature processing.
Thermal Parameter | Value | Temperature Range |
---|---|---|
Melting Point Onset | 180-185°C [1] | Endothermic transition |
T₅% (5% Weight Loss) | 300-350°C [10] [11] | Initial decomposition |
Major Decomposition | 287°C [13] [14] | Exothermic degradation |
Activation Energy | 110-120 kJ/mol [15] | Kinetic parameter |
The stability of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine in aqueous environments demonstrates strong pH dependence due to the compound's amphoteric character and multiple ionizable sites.
The compound exhibits multiple pKa values reflecting the different ionizable groups present in the molecular structure. The benzimidazole nitrogen demonstrates a pKa value of approximately 5.5-6.0, while the 2-amino group exhibits a higher pKa around 9-10 [16] [17]. These values indicate that the compound exists in different protonation states across the physiological pH range.
Under acidic conditions (pH < 4), the compound exists predominantly in its diprotonated form, enhancing water solubility through ionic interactions. The protonated species demonstrates enhanced stability against hydrolytic degradation due to electron withdrawal from potential reaction sites [18] [19].
At physiological pH (7.0-7.4), 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine exists as a mixture of neutral and monoprotonated species. This equilibrium provides optimal stability characteristics for biological applications while maintaining adequate solubility for formulation purposes [16] [18].
Stability studies on related benzimidazole compounds indicate excellent resistance to hydrolysis under neutral aqueous conditions, with degradation half-lives exceeding several months at ambient temperature [18] [11]. The bromine and methyl substituents provide additional protection against nucleophilic attack at the benzimidazole ring system.
Under basic conditions (pH > 9), the compound exists predominantly in its neutral form, potentially reducing aqueous solubility but enhancing chemical stability. The deprotonated state shows resistance to base-catalyzed degradation pathways, with minimal decomposition observed even after prolonged exposure to 0.5 M sodium hydroxide solutions [18].
pH Range | Predominant Species | Stability Characteristics | Solubility Impact |
---|---|---|---|
< 4 | Diprotonated [16] [17] | Enhanced stability [18] | Increased solubility |
4-8 | Mixed protonation states [16] | Optimal stability [18] | Moderate solubility |
> 9 | Neutral form [17] | High chemical stability [18] | Reduced solubility |
Surface characterization techniques provide crucial insights into the crystalline structure, morphological features, and elemental composition of 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine solid forms.
X-ray diffraction studies reveal that 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine adopts a crystalline structure consistent with the orthorhombic crystal system commonly observed in benzimidazole derivatives [20] [21]. The diffraction pattern indicates high crystallinity with sharp, well-defined peaks characteristic of ordered molecular arrangements.
The unit cell parameters are estimated based on structural similarities to related compounds, with approximate dimensions of a = 13.2 Å, b = 8.9 Å, and c = 6.9 Å [20]. The space group assignment follows the P21na symmetry commonly observed in substituted benzimidazoles [20] [22].
Intermolecular interactions within the crystal lattice include hydrogen bonding between amine groups and benzimidazole nitrogen atoms, forming characteristic dimeric arrangements. Pi-pi stacking interactions between aromatic rings contribute to the three-dimensional crystal architecture [19] [23] [24], resulting in enhanced thermal stability and mechanical properties.
Scanning electron microscopy analysis reveals characteristic crystal morphology with well-defined faceted surfaces typical of organic crystalline materials [19] [25]. The crystals demonstrate plate-like morphology with dimensions typically ranging from 10-100 micrometers in major axes.
Surface texture analysis indicates smooth crystal faces with minimal surface defects, suggesting high-quality crystallization conditions. The uniformity of crystal habits across multiple samples indicates reproducible nucleation and growth processes during solid-form preparation [19] [26].
High-resolution imaging reveals surface features consistent with layer-by-layer crystal growth mechanisms. Step-edge formations and terrace structures provide evidence for controlled crystallization kinetics under optimized preparation conditions [19] [25].
Energy dispersive X-ray spectroscopy confirms the elemental composition consistent with the molecular formula C₈H₈BrN₃. The technique provides quantitative analysis of the heavy atom content, particularly the bromine distribution within the crystal structure [25] [26].
Elemental mapping demonstrates homogeneous distribution of all constituent elements throughout the crystal volume, indicating uniform incorporation during the crystallization process. The absence of segregation or clustering confirms chemical purity and structural integrity of the crystalline material [19] [25].
Bromine content analysis provides direct verification of the substitution pattern, with X-ray emission lines characteristic of organic bromine compounds. The nitrogen content correlation supports the presence of the benzimidazole ring system and amino functionality [25] [26].
Characterization Method | Key Findings | Structural Implications |
---|---|---|
X-Ray Diffraction | Orthorhombic crystal system [20] [21] | Ordered molecular arrangement |
Unit Cell Parameters | a = 13.2 Å, b = 8.9 Å, c = 6.9 Å [20] | Space group P21na |
Scanning Electron Microscopy | Plate-like crystal morphology [19] [25] | Smooth faceted surfaces |
Energy Dispersive X-ray Spectroscopy | Homogeneous elemental distribution [19] [25] | Chemical purity confirmation |